molecular formula C21H12BrN3O5 B11096887 2-(4-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

2-(4-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11096887
M. Wt: 466.2 g/mol
InChI Key: FMWQPAYKFUMWKV-UHFFFAOYSA-N
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Description

N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a benzoxazole ring, and a nitrobenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an ortho-aminophenol and a suitable carboxylic acid derivative. The bromophenyl group is introduced via electrophilic aromatic substitution, while the nitrobenzodioxole moiety is incorporated through nitration reactions followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is unique due to its combination of a bromophenyl group, benzoxazole ring, and nitrobenzodioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H12BrN3O5

Molecular Weight

466.2 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C21H12BrN3O5/c22-14-3-1-12(2-4-14)21-24-16-8-15(5-6-18(16)30-21)23-10-13-7-19-20(29-11-28-19)9-17(13)25(26)27/h1-10H,11H2

InChI Key

FMWQPAYKFUMWKV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br)[N+](=O)[O-]

Origin of Product

United States

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